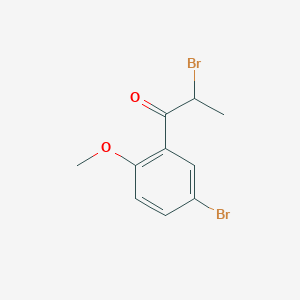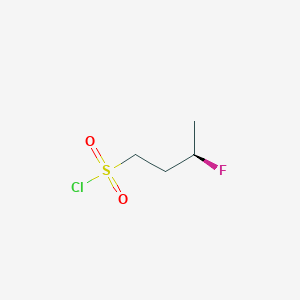
(3R)-3-fluorobutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-fluorobutane-1-sulfonyl chloride is an organic compound with the molecular formula C4H8ClFO2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-fluorobutane-1-sulfonyl chloride typically involves the reaction of (3R)-3-fluorobutanol with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: (3R)-3-fluorobutanol
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of thionyl chloride. The mixture is heated to reflux, and the reaction is monitored until the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases ceases.
The overall reaction can be represented as:
(3R)−3−fluorobutanol+SOCl2→(3R)−3−fluorobutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(3R)-3-fluorobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonic acid derivatives.
Reduction: The compound can be reduced to (3R)-3-fluorobutane-1-sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to a sulfonic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions to form the corresponding sulfonamide, sulfonate ester, or sulfonic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of sulfonyl chlorides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis or oxidation.
科学的研究の応用
(3R)-3-fluorobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Fluorinated sulfonyl chlorides are explored for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3R)-3-fluorobutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the sulfonyl group into target molecules.
類似化合物との比較
Similar Compounds
- (3R)-3-chlorobutane-1-sulfonyl chloride
- (3R)-3-bromobutane-1-sulfonyl chloride
- (3R)-3-iodobutane-1-sulfonyl chloride
Uniqueness
(3R)-3-fluorobutane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry for the design of drug candidates with improved pharmacokinetic properties.
特性
分子式 |
C4H8ClFO2S |
|---|---|
分子量 |
174.62 g/mol |
IUPAC名 |
(3R)-3-fluorobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClFO2S/c1-4(6)2-3-9(5,7)8/h4H,2-3H2,1H3/t4-/m1/s1 |
InChIキー |
FEOLQWPKFMSUDZ-SCSAIBSYSA-N |
異性体SMILES |
C[C@H](CCS(=O)(=O)Cl)F |
正規SMILES |
CC(CCS(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)

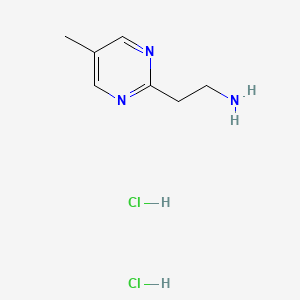


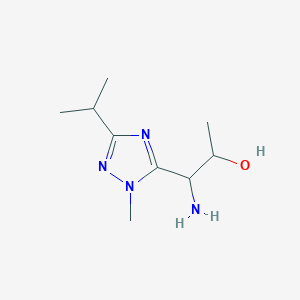
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
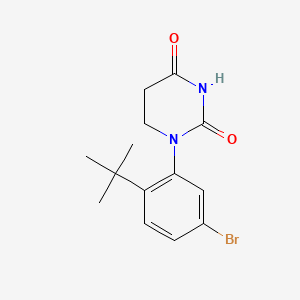
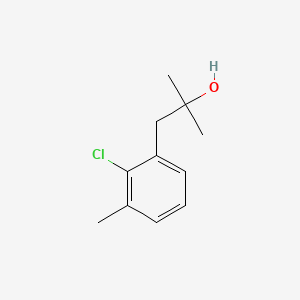
![Ethyl 3-(2,2-dimethylpropyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484780.png)
